N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a pyridopyrrolopyrimidine derivative featuring a unique 1,1-dioxidotetrahydrothiophen-3-yl substituent. This sulfone-containing moiety enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability. Structural modifications, such as variations in the carboxamide side chain or core substituents, significantly alter biological activity and physicochemical properties. Below, we compare this compound with five structurally related analogues, focusing on molecular features, physicochemical parameters, and reported bioactivities.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-28-9-4-8-22-15(18(24)20-13-6-10-29(26,27)12-13)11-14-17(22)21-16-5-2-3-7-23(16)19(14)25/h2-3,5,7,11,13H,4,6,8-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJURVWSZDIBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's complex structure includes multiple functional groups that contribute to its biological activity. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.43 g/mol
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from various research studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 0.98 | Induction of apoptosis and necrosis |
| CFPAC-1 (pancreatic) | 0.79 | Apoptosis via caspase activation |
| SW620 (colon cancer) | 6.4 | Cell cycle arrest and apoptosis |
The primary mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis and primary necrosis in cancer cells. Studies indicate that it activates caspase pathways leading to programmed cell death. Additionally, it may disrupt cellular signaling pathways critical for tumor growth and survival.
Case Studies
-
Study on HeLa Cells :
- Researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value of 0.98 µM suggests a potent effect on cervical cancer cells.
- Flow cytometry analysis indicated an increase in late apoptotic cells after treatment.
-
Study on CFPAC-1 Cells :
- The compound demonstrated an IC50 value of 0.79 µM, indicating strong growth inhibition.
- Annexin V assays confirmed the induction of apoptosis, with significant increases in early apoptotic markers.
-
Comparative Analysis :
- When compared to structural analogues such as bis-pyrrolo[2,3-d]pyrimidines, this compound showed enhanced selectivity and lower toxicity to normal fibroblast cells (HFF-1), highlighting its potential as a therapeutic agent with reduced side effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated values based on structural similarity due to incomplete data for the target compound.
Key Observations
Sulfone vs. Alkyl/Aryl Substituents: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone moiety, which likely improves aqueous solubility compared to analogues with non-polar substituents (e.g., 3-methoxypropyl in or phenylethyl in ). Sulfones are known to enhance metabolic stability by resisting oxidative degradation .
Molecular Weight and Complexity : The target compound (~437 Da) is heavier than simpler derivatives like (284 Da) but comparable to (~438 Da). Higher molecular weight may affect bioavailability but could improve target specificity.
logP Trends : The fluorophenyl derivative () has a logP of 2.88, indicating moderate lipophilicity. The target compound’s sulfone group is expected to reduce logP, favoring solubility over membrane permeability.
Biological Activity :
- ’s analogue demonstrated anti-tubercular activity (MIC = 20 mg/mL against MDR-Mtb), attributed to its imidazole and benzyl groups .
- The fluorine in ’s compound may enhance interactions with hydrophobic pockets in biological targets, a strategy absent in the target compound.
Discussion of Research Findings
- Synthetic Accessibility : highlights that carboxamide-linked pyridopyrrolopyrimidines are synthesized via lithium hydroxide-mediated hydrolysis, suggesting the target compound may follow similar routes .
- Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Its sulfone group may confer unique interactions with sulfotransferases or kinases, warranting further study.
Q & A
Q. What established synthetic routes are available for this compound, and what reaction conditions critically affect yield?
The synthesis of pyrrolo[2,3-d]pyrimidine carboxamides typically involves:
- Alkylation : Introduction of the 3-methoxypropyl group via nucleophilic substitution at 80°C for 12 hours (e.g., as in Fig. 2 of ).
- Carboxamide formation : Coupling of the pyrrolo[2,3-d]pyrimidine core with 1,1-dioxidotetrahydrothiophen-3-amine using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF (similar to methods in ). Key factors influencing yield include solvent polarity, temperature control during alkylation, and stoichiometric ratios of coupling agents .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are spectral ambiguities resolved?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., and resolve substituent effects via chemical shifts).
- HRMS : Validates molecular weight (e.g., reports <5 ppm mass accuracy).
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Ambiguities are resolved using 2D NMR (COSY, HSQC) or comparative analysis with structurally analogous compounds .
Q. What preliminary biological assays are recommended based on structural analogs?
- Antibiofilm assays : Test inhibition of bacterial biofilm formation (e.g., uses Staphylococcus aureus models).
- Antimycobacterial activity : Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (e.g., reports MICs as low as 20 µg/mL).
- Cytotoxicity screening : Assess selectivity using mammalian cell lines (e.g., HEK-293) to rule off-target effects .
Advanced Research Questions
Q. How can synthetic pathways be optimized for high-purity, scalable production?
- Purification : Use gradient elution in silica gel chromatography (e.g., achieves >95% purity).
- Process monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate stability.
- Solvent selection : Replace DMF with acetonitrile or THF to reduce toxicity and improve scalability .
Q. What computational methods predict binding affinities to guide structural modifications?
- FRIGATE virtual screening : Identifies target-binding conformations (e.g., confirmed Ag85C binding via NMR).
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronic properties (e.g., methoxypropyl logP) with bioactivity .
Q. How do researchers resolve bioactivity discrepancies across experimental models?
- Orthogonal assays : Validate MICs using both broth microdilution () and agar diffusion.
- Membrane permeability studies : Compare uptake in Gram-negative vs. Gram-positive bacteria via LC-MS quantification.
- Metabolomic profiling : Identify species-specific metabolic interference (e.g., cytochrome P450 interactions) .
Q. What strategies validate target engagement in complex biological systems?
- Protein-observed NMR : Detect chemical shift perturbations in Ag85C upon ligand binding (as in ).
- Cellular thermal shift assays (CETSA) : Confirm thermal stabilization of target proteins in mycobacterial lysates.
- CRISPR-Cas9 knockout models : Assess activity loss in Ag85C-deficient M. tuberculosis strains .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing methoxypropyl with ethoxyethyl) and test MICs.
- Bioisosteric replacement : Substitute the tetrahydrothiophene dioxide group with sulfone or sulfonamide moieties.
- Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
